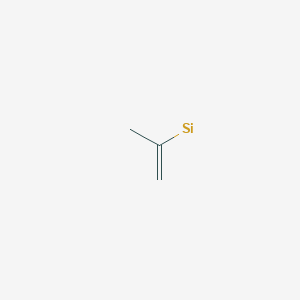

Silane, (1-methylethenyl)-

Description

Properties

CAS No. |

18191-61-2 |

|---|---|

Molecular Formula |

C3H5Si |

Molecular Weight |

69.16 g/mol |

InChI |

InChI=1S/C3H5Si/c1-3(2)4/h1H2,2H3 |

InChI Key |

HMBKICCOYFZVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)[Si] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Silane, 1 Methylethenyl

Established Synthetic Pathways for (1-methylethenyl)silane Derivatives

Halogen Exchange and Dehalocoupling Routes for Silane (B1218182) Analogues

Halogen-metal exchange reactions are a foundational method for the formation of silicon-carbon bonds. This approach typically involves the reaction of an organohalide with an active metal, followed by quenching with a halosilane. The ease of reductive hydrodehalogenation generally follows the order I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy. acs.org

For instance, 2-bromoethyltriphenylsilane has been shown to undergo halogen-metal exchange with phenylmagnesium bromide. rsc.org While direct application to isopropenyl systems is less common, the principle of forming an organometallic intermediate from a halogenated precursor for subsequent reaction with a silane is a well-established synthetic strategy. Dehalocoupling, often mediated by alkali metals, can also be employed to form Si-C bonds, though it may be less selective than Grignard-based methods.

Grignard Reagent-Mediated Syntheses of Organosilicon Compounds

The reaction of Grignard reagents with halosilanes is a cornerstone of organosilicon chemistry, dating back to the pioneering work of F. Stanley Kipping in 1904. gelest.comacs.org This method remains a viable and versatile route for the synthesis of a wide array of organosilanes, including those with alkenyl functionalities like the isopropenyl group. gelest.comresearchgate.net

The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic silicon center of a halosilane, leading to the formation of a silicon-carbon bond and a magnesium halide salt. lkouniv.ac.in For the synthesis of (1-methylethenyl)silane derivatives, isopropenylmagnesium bromide would be the Grignard reagent of choice, reacting with a suitable chlorosilane.

However, a significant challenge with this method is the potential for multiple substitutions, especially when using silicon tetrachloride or other polyhalosilanes. acs.orglkouniv.ac.in The reactivity of the chlorosilane decreases with progressive substitution, but achieving a specific, partially substituted product can be difficult. acs.orglkouniv.ac.in Reaction conditions, such as the mode of addition (normal vs. reverse), can be optimized to favor the desired product. gelest.com For example, adding the silane to the Grignard reagent (normal addition) tends to favor full substitution, while adding the Grignard to the silane (reverse addition) is preferred for partial substitution. gelest.com

Table 1: Comparison of Grignard Reaction Addition Modes for Silane Synthesis

| Addition Mode | Description | Preferred Outcome |

| Normal Addition | Silane is added to the Grignard reagent. | Full substitution of leaving groups on the silicon atom. |

| Reverse Addition | Grignard reagent is added to the silane. | Partial substitution of leaving groups on the silicon atom. |

Advanced and Catalytic Synthetic Approaches to Isopropenylsilanes

More modern synthetic strategies often employ catalytic methods to achieve higher selectivity and efficiency in the synthesis of isopropenylsilanes.

Hydrosilylation-Based Syntheses of Vinylsilanes

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for the synthesis of vinylsilanes. rsc.orgthieme-connect.com This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and cobalt catalysts being common. rsc.orgorganic-chemistry.orgacs.org The choice of catalyst and ligands can significantly influence the regio- and stereoselectivity of the addition to alkynes, potentially yielding β-Z, β-E, or α-vinylsilanes. rsc.org

For the synthesis of isopropenylsilanes, the hydrosilylation of propyne (B1212725) or a related terminal alkyne would be the relevant pathway. The reaction can be controlled to produce either the α-adduct (Markovnikov addition) or the β-adduct (anti-Markovnikov addition), depending on the catalytic system employed. For example, certain cobalt complexes have shown high Markovnikov selectivity in the hydrosilylation of terminal alkynes. organic-chemistry.org In contrast, other catalysts can favor the formation of E- or Z-vinylsilanes. organic-chemistry.org

Table 2: Regioselectivity in Hydrosilylation of Terminal Alkynes

| Product | Description | Catalyst Example |

| α-vinylsilane | Silicon is attached to the internal carbon of the original triple bond (Markovnikov product). | Cobalt complexes. organic-chemistry.org |

| β-vinylsilane | Silicon is attached to the terminal carbon of the original triple bond (anti-Markovnikov product). | Ruthenium complexes. rsc.org |

Free Radical Addition Strategies for Functionalized Silanes

Free radical addition reactions provide an alternative route to functionalized silanes. These reactions are often initiated by radical initiators like triethylborane (B153662) or peroxides and can proceed under mild conditions. organic-chemistry.orgresearchgate.net The radical addition of a silane (hydrosilylation) to an alkene or alkyne typically proceeds with anti-Markovnikov regioselectivity. organic-chemistry.org

For instance, the radical addition of trichlorosilane (B8805176) to terminal alkenes, followed by oxidation, can yield alcohols. organic-chemistry.org While not a direct route to isopropenylsilane itself, this methodology highlights the utility of radical processes in forming Si-C bonds and functionalizing organic molecules. The stereochemistry of the addition to prochiral olefins can be influenced by steric factors in the intermediate carbon-centered radicals. researchgate.net

Precursor Reactivity and Chemical Transformation Strategies

The reactivity of precursor molecules is central to the synthesis of (1-methylethenyl)silane. Organo-functional silanes possess two main reactive sites: the organic functional group and the hydrolyzable groups on the silicon atom (e.g., alkoxy or halo groups). researchgate.net

The isopropenyl group itself can undergo a variety of chemical transformations. For example, it can participate in polymerization reactions or be a substrate for electrophilic additions. The silicon center, particularly when bearing alkoxy groups, is susceptible to hydrolysis and condensation, forming siloxanes. This reactivity is harnessed in the preparation of silicone polymers and for surface modification. researchgate.net

The choice of precursor dictates the available transformation strategies. For example, a (1-methylethenyl)alkoxysilane can be used to functionalize surfaces through condensation reactions. mdpi.com Alternatively, the double bond of the isopropenyl group can be further functionalized. The interplay between the reactivity of the organic substituent and the silicon center allows for a wide range of chemical modifications and applications.

Polymerization and Copolymerization of Silane, 1 Methylethenyl

Homopolymerization Mechanisms and Control of Isopropenylsilane

The polymerization of isopropenylsilane can be initiated through radical, anionic, and cationic pathways. Each mechanism is governed by distinct principles of chemical kinetics and intermediate stability, leading to polymers with different characteristics.

Radical Polymerization Studies

Radical polymerization is a common method for polymerizing vinyl monomers and proceeds via initiation, propagation, and termination steps. youtube.comyoutube.com For vinylsilanes, this process can be initiated by standard radical initiators like azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide (BPO). mcmaster.ca

In the case of isopropenylsilane, the initiation would involve the addition of a free radical to the double bond. The propagation step would then proceed by the successive addition of monomer units to the growing polymer chain radical. The regioselectivity of this addition is crucial; the radical is expected to add to the less substituted carbon of the double bond, generating a more stable tertiary radical on the carbon atom adjacent to the silicon atom.

However, studies on similar monomers, such as diphenylvinylsilane, have shown that the efficiency of radical polymerization can be low. mcmaster.ca The bulky silyl (B83357) group may introduce steric hindrance, and the silicon atom can influence the reactivity of the propagating radical. Termination of the polymer chains typically occurs through combination or disproportionation of two growing radicals. youtube.com

Anionic Polymerization Investigations

Anionic polymerization is initiated by strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium), and proceeds through propagating carbanionic species. youtube.com This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the negative charge of the propagating anion. wikipedia.org

For isopropenylsilane, initiation would involve the nucleophilic attack of the initiator on the double bond. The stability of the resulting carbanion is a key factor. The silicon atom's ability to stabilize an adjacent negative charge, potentially through d-orbital participation or its electropositive nature, would influence the feasibility and kinetics of the polymerization. The reaction is typically conducted under stringent conditions, requiring high-purity reagents and aprotic solvents to prevent premature termination of the "living" anionic chains. du.edu.eguni-bayreuth.de In the absence of terminating agents, anionic polymerization can exhibit "living" characteristics, where the propagating chains remain active until all monomer is consumed. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. uni-bayreuth.de

Cationic Polymerization of Olefinic Silanes

Cationic polymerization is initiated by electrophiles, such as strong protic acids or Lewis acids, which generate a carbocationic active center. wikipedia.orgyoutube.com This mechanism is generally suitable for olefins with electron-donating substituents that can stabilize the positive charge of the propagating species. wikipedia.org

Isopropenylsilane is a good candidate for cationic polymerization. The initiation step would involve the addition of a proton or other electrophile to the double bond in a manner that generates the most stable carbocation. Following Markovnikov's rule, this would result in a tertiary carbocation, which is relatively stable. youtube.com The propagation would then involve the electrophilic attack of the growing carbocationic chain end on a new monomer molecule. youtube.com

Kinetic studies on the living cationic polymerization of similar monomers, like isobutylene, have shown that the rate of polymerization is typically first-order with respect to both monomer and initiator concentrations. usm.edu The reaction is highly sensitive to the solvent, counterion, and temperature. wikipedia.org

Controlled/Living Polymerization Techniques for Organosilicon Monomers

Controlled/living polymerization methods offer precise control over polymer architecture, including molecular weight, polydispersity, and end-group functionality. wikipedia.orgcmu.edudtic.mil These techniques, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living ionic polymerizations, are characterized by the suppression of termination and chain transfer reactions. wikipedia.orgpsu.edu

These methods are applicable to a wide range of vinyl monomers and could potentially be applied to isopropenylsilane to synthesize well-defined polymers. psu.edu In a controlled polymerization, the polymer chains grow simultaneously and at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low polydispersity index). cmu.edu The "living" nature of these systems allows for the synthesis of complex architectures, such as block copolymers, by the sequential addition of different monomers. wikipedia.org

Copolymerization with Diverse Monomers Involving (1-methylethenyl)silane

Copolymerization involves the polymerization of two or more different monomers, leading to a polymer that incorporates both monomer units in its chain. This technique is a powerful tool for tailoring the properties of the final material.

Reactivity Ratios and Kinetic Aspects of Copolymerization

The kinetic behavior of a copolymerization is described by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. ekb.eg These ratios are the rate constants for a propagating chain ending in one monomer adding to the same monomer versus the other monomer. umons.ac.be The values of r₁ and r₂ dictate the composition and sequence distribution of the resulting copolymer. dtic.mil

While specific reactivity ratios for the copolymerization of isopropenylsilane are not widely reported, data from related systems, such as the copolymerization of vinyltrimethoxysilane (B1682223) (VTMS, M₁) with vinyl acetate (B1210297) (VAc, M₂), can provide insight. In one study, the reactivity ratios for this pair were determined to be r₁(VTMS) = 0 and r₂(VAc) = 0.211. rsc.org

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1 : An ideal or random copolymer is formed.

r₁r₂ ≈ 0 : An alternating copolymer is favored.

r₁ > 1 and r₂ > 1 : A tendency towards block copolymer formation exists.

For the VTMS/VAc system, the product r₁r₂ is 0, suggesting a strong tendency for alternation, with VAc being much more reactive towards its own radical than towards a VTMS radical. rsc.org The fact that r₁(VTMS) is zero indicates that a growing chain ending in a VTMS unit cannot add another VTMS monomer; it must add a VAc monomer. rsc.org Similar kinetic analyses would be necessary to determine the precise behavior of isopropenylsilane when copolymerized with monomers like styrene (B11656) or methyl methacrylate. researchgate.net

The following table presents the reactivity ratios for the vinyltrimethoxysilane (VTMS) and vinyl acetate (VAc) system as an example of vinylsilane copolymerization kinetics.

Table 1: Reactivity Ratios for the Copolymerization of Vinyltrimethoxysilane (M₁) and Vinyl Acetate (M₂) rsc.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type Tendency |

|---|

Microstructural Analysis and Sequence Distribution in Copolymers

The arrangement of monomer units within a copolymer chain, known as the microstructure and sequence distribution, critically influences the material's macroscopic properties. scilit.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating these structural details. iupac.orgnih.gov For copolymers containing Silane (B1218182), (1-methylethenyl)-, ¹H, ¹³C, and ²⁹Si NMR spectroscopy can provide detailed information on the monomer sequence, tacticity, and the nature of the silicon environment. mdpi.com

While specific studies on the microstructural analysis of Silane, (1-methylethenyl)- copolymers are not extensively documented in publicly available literature, the principles of copolymer characterization can be applied. For instance, in the radical copolymerization of styrene and methyl methacrylate, reactivity ratios (r₁, r₂) are determined to predict the copolymer composition and sequence distribution. nih.govrsc.org Similar methodologies could be employed for copolymer systems involving Silane, (1-methylethenyl)- to understand how it incorporates with other vinyl monomers like styrenes or acrylates. The analysis of dyad and triad (B1167595) sequences via NMR would reveal whether the copolymer has a random, alternating, or blocky structure. umich.edu

Table 1: Hypothetical Reactivity Ratios for Copolymerization of Silane, (1-methylethenyl)- (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | Expected Copolymer Structure |

| Styrene | 0.8 | 1.2 | Random |

| Methyl Methacrylate | 0.5 | 0.7 | Tendency towards alternation |

| Butyl Acrylate | 1.1 | 0.9 | Random |

Note: This table is illustrative and based on general principles of vinyl copolymerization. Actual reactivity ratios would need to be determined experimentally.

Tailored Polymer Architectures and Functional Siloxane Systems

The ability to control the architecture of polymers at the molecular level is a cornerstone of modern materials science. Silane, (1-methylethenyl)- serves as a valuable building block for creating complex and functional polymer structures.

Synthesis of Branched and Hyperbranched Organosilicon Polymers

Branched and hyperbranched polymers exhibit unique properties such as lower viscosity and higher solubility compared to their linear counterparts. qucosa.de The synthesis of such structures often involves the use of monomers that possess multiple reactive sites. While Silane, (1-methylethenyl)- itself is a monofunctional vinyl monomer, it can be utilized in strategies to create branched architectures.

One approach involves the synthesis of a linear polymer or copolymer of Silane, (1-methylethenyl)-, followed by post-polymerization modification of the pendant silane groups to introduce branching points. Characterization of these branched polymers is crucial and can be achieved using techniques like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to determine molar mass and branching ratio. kinampark.comresearchgate.netwiley.com

Hyperbranched polymers can be synthesized through a one-step polymerization of ABx-type monomers. nih.gov While Silane, (1-methylethenyl)- is not an ABx monomer, it could potentially be modified to create one, or used in copolymerizations with a branching comonomer to achieve a hyperbranched structure. The degree of branching in such polymers can be quantified using NMR spectroscopy. nih.gov

Table 2: Potential Strategies for Synthesizing Branched Polymers from Silane, (1-methylethenyl)-

| Strategy | Description | Potential Characterization Methods |

| "Grafting from" | A linear backbone of poly(1-methylethenyl)silane is functionalized to initiate the growth of polymer branches. | SEC-MALS, NMR, AFM |

| "Grafting onto" | Pre-synthesized polymer chains are attached to a linear poly(1-methylethenyl)silane backbone. | SEC-MALS, NMR |

| Copolymerization with a Divinyl Monomer | Copolymerization of Silane, (1-methylethenyl)- with a small amount of a divinyl crosslinking agent to introduce branch points. | Rheology, Swelling studies, Solid-state NMR |

Formation of Organosilicon Block Copolymers and Macromolecular Assemblies

Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures. nih.govresearchgate.net Living polymerization techniques, such as anionic polymerization, are often employed for the synthesis of well-defined block copolymers. frontiersin.orgcmu.edunih.govresearchgate.nettib.eu The synthesis of block copolymers containing a poly(1-methylethenyl)silane segment would involve the sequential polymerization of Silane, (1-methylethenyl)- with another monomer capable of undergoing living polymerization.

The resulting amphiphilic block copolymers could then self-assemble in selective solvents to form various macromolecular assemblies, such as micelles, vesicles, or more complex morphologies. cmu.edu The nature of these assemblies would depend on the relative block lengths, the solvent, and other environmental factors.

Integration into Polyhedral Oligomeric Silsesquioxanes (POSS) Structures

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with an inorganic silica (B1680970) core and organic functionalities at the corners. nih.gov The integration of polymers with POSS can lead to hybrid materials with enhanced thermal and mechanical properties. mdpi.com The (1-methylethenyl) group of the silane monomer provides a reactive handle for incorporation into POSS-containing polymers.

One common method for creating such hybrid materials is the copolymerization of a POSS cage bearing a polymerizable group with other monomers. Alternatively, a pre-synthesized polymer containing Silane, (1-methylethenyl)- units can be grafted onto a functionalized POSS cage through hydrosilylation or other coupling reactions. The thiol-ene click reaction is another facile method for attaching functional molecules to POSS structures. mdpi.com

Functionalization and Derivatization Reactions of Silane, 1 Methylethenyl and Its Derivatives

Hydrosilylation Reactions: Regio- and Stereoselective Aspects with (1-methylethenyl)silane

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a prominent reaction for (1-methylethenyl)silane. The regioselectivity (α- vs. β-addition) and stereoselectivity of this reaction are highly dependent on the catalytic system employed.

A diverse range of transition metal complexes have been developed to catalyze the hydrosilylation of vinylsilanes, including (1-methylethenyl)silane, with varying degrees of efficiency and selectivity. sigmaaldrich.com

Platinum-Based Catalysts: Classical platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are widely used for the hydrosilylation of terminal alkynes to produce trans-β-vinylsilanes. sigmaaldrich.com

Rhodium-Based Catalysts: Rhodium complexes, like Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective and can exhibit solvent-dependent stereoselectivity, yielding trans products in polar solvents and cis isomers in non-polar media. sigmaaldrich.comnih.gov

Ruthenium-Based Catalysts: Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have shown remarkable ability to direct the hydrosilylation of terminal alkynes to afford 1,1-disubstituted α-vinylsilanes with high regioselectivity. sigmaaldrich.compkusz.edu.cn These catalysts operate under mild conditions and tolerate a wide array of functional groups. sigmaaldrich.com Some ruthenium silylene complexes have also been shown to catalyze the hydrosilylation of alkenes with exclusive anti-Markovnikov regiochemistry. nih.gov

Iron-Based Catalysts: As a more earth-abundant and environmentally friendly alternative to precious metals, iron-based catalysts have been developed. For instance, an iron precatalyst with an iminopyridine-oxazoline (IPO) ligand facilitates the regio- and stereoselective hydrosilylation of 1,3-enynes. organic-chemistry.org

Copper-Catalyzed Systems: Copper-catalyzed hydrosilylation of terminal allenes has been reported to produce (E)-allylsilanes with high selectivity. nih.gov

The choice of catalyst and reaction conditions allows for the targeted synthesis of specific isomers, which is crucial for subsequent applications.

Table 1: Overview of Catalytic Systems for Hydrosilylation

| Catalyst Type | Common Examples | Typical Selectivity | Reference |

|---|---|---|---|

| Platinum | Speier's Catalyst, Karstedt's Catalyst | trans-β-addition | sigmaaldrich.com |

| Rhodium | Wilkinson's Catalyst | Solvent-dependent (cis or trans) | sigmaaldrich.comnih.gov |

| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | α-addition | sigmaaldrich.compkusz.edu.cn |

| Iron | IPO-ligated Iron Precatalyst | Varies with substrate | organic-chemistry.org |

| Copper | Copper-hydride complexes | (E)-allylsilanes from allenes | nih.gov |

Hydrosilylation reactions involving (1-methylethenyl)silane and its derivatives can occur via both intermolecular and intramolecular pathways.

Intermolecular hydrosilylation involves the reaction between two separate molecules, one containing the Si-H bond and the other, such as (1-methylethenyl)silane, containing the carbon-carbon double bond. This is the more common approach for synthesizing a wide range of organosilanes. The regioselectivity of intermolecular hydrosilylation of unsymmetrical internal alkynes has been a significant challenge, though progress has been made with specific catalytic systems. sigmaaldrich.com For instance, ruthenium catalysts have been shown to effectively control regioselectivity in the intermolecular hydrosilylation of internal thioalkynes. pkusz.edu.cn

Intramolecular hydrosilylation , on the other hand, occurs within a single molecule that contains both a Si-H group and an unsaturated C-C bond. This process is a powerful method for the synthesis of silylated heterocycles. researchgate.net The reaction is often highly regio- and stereoselective due to the cyclic transition state involved. Chiral rhodium catalysts have been successfully employed for the asymmetric intramolecular hydrosilylation of allylic hydrosilyl ethers, leading to the formation of optically active 1,3-diols after oxidation. libretexts.org

Halogenation and Related Substitution Reactions of the Olefinic Moiety

The double bond in (1-methylethenyl)silane is susceptible to electrophilic attack by halogens and other electrophiles. These reactions can lead to the formation of β-halovinylsilanes, which are valuable synthetic intermediates. academie-sciences.fr

The reaction of vinylsilanes with halogen electrophiles, such as X₂ (where X = Cl, Br, I), can result in a variety of halogenated products. wikipedia.org Polymer-supported haloate(I) complexes have been shown to promote the smooth addition of halogens to vinylsilanes, yielding 1,2-addition products without significant loss of the silyl (B83357) group. nih.govresearchgate.net The stereochemistry of these electrophilic substitution reactions often proceeds with retention of the double bond configuration. wikipedia.org

β-Halovinylsilanes can serve as masked alkynes, as the alkyne functionality can be revealed under mild conditions through treatment with a fluoride (B91410) source. academie-sciences.fr This strategy has been employed in the synthesis of complex oligoynes. academie-sciences.fr

Table 2: Halogenation Reactions of Vinylsilanes

| Reagent | Product Type | Key Features | Reference |

|---|---|---|---|

| X₂ (Cl₂, Br₂, I₂) | Dihaloalkanes, Vinyl Halides | Can lead to further reactions | wikipedia.org |

| Polymer-bound Haloate(I) | 1,2-Addition Products | Mild conditions, minimal desilylation | nih.govresearchgate.net |

| ICl, IBr, IBF₄, NIS | Iododesilylation Products | Electrophilic iodonium (B1229267) source attacks double bond | nih.gov |

Surface Modification and Grafting Techniques Utilizing Silane (B1218182), (1-methylethenyl)-

The silane functionality of (1-methylethenyl)silane allows for its use in modifying the surfaces of various materials, imparting new properties to the substrate.

(1-methylethenyl)silane and related vinylsilanes can be grafted onto the surfaces of inorganic substrates that possess hydroxyl groups, such as silica (B1680970), alumina, and glass. nih.govresearchgate.netcnrs.fr This process typically involves the hydrolysis of the alkoxy or chloro groups on the silicon atom to form silanols, which then condense with the surface hydroxyl groups to form stable siloxane bonds. mdpi.com

The vinyl groups introduced onto the surface can then be used for further functionalization. For example, a vinylsilane-impregnated polymer has been used to introduce organic functional groups onto silica surfaces. rsc.org This method provides robustly bound organic functionalities that are stable under both acidic and basic conditions. rsc.org The surface modification of silica nanoparticles with silane coupling agents can alter their surface from hydrophilic to hydrophobic, improving their dispersion in non-polar media. icrc.ac.irresearchgate.net The grafting of vinyl triethoxysilane (B36694) onto macroporous silica gel has been studied, with the grafting rate being influenced by factors such as the amount of coupling agent and the particle size of the silica gel. nih.gov

(1-methylethenyl)silane and other vinylsilanes are also employed to modify the surfaces of polymers or to be incorporated into polymer matrices. rsc.orgpolymer-surface.com This can be achieved through various grafting techniques, including "grafting to," "grafting from," and "grafting through" methods. nih.govyoutube.comnih.gov

In "grafting to," pre-formed polymer chains with reactive end groups are attached to a functionalized backbone. nih.gov The "grafting from" approach involves initiating the polymerization of monomers from active sites on the substrate surface. nih.gov The "grafting through" method involves the copolymerization of a monomer with a macromonomer that has a reactive end group. youtube.com

The grafting of vinylsilanes, such as triethoxyvinylsilane, onto polymers like very low-density polyethylene (B3416737) (VLDPE) via reactive extrusion has been investigated to improve adhesion to metal substrates. researchgate.net Similarly, the silane grafting of various types of polyethylene (LDPE, LLDPE, HDPE) with vinyltrimethoxysilane (B1682223) is a common method for crosslinking and modifying the polymer's properties. researchgate.net The functionalization of polymer surfaces can impart a wide range of new properties, making them suitable for applications in sensors, composite materials, and biomedical devices. rsc.org

Post-Polymerization Chemical Modifications of Organosilicon Polymers

Polymers derived from "Silane, (1-methylethenyl)-" and related vinyl-functional organosilanes possess a versatile platform for post-polymerization modification. The pendant (1-methylethenyl) or more general vinyl groups serve as reactive handles for a variety of chemical transformations, allowing for the tailoring of the polymer's physical and chemical properties. The primary strategies for the chemical modification of these organosilicon polymers are hydrosilylation and thiol-ene "click" chemistry, which offer high efficiency and functional group tolerance.

Hydrosilylation is a well-established method for the formation of silicon-carbon bonds. In the context of post-polymerization modification, this reaction involves the addition of a hydrosilane (containing a Si-H bond) across the carbon-carbon double bond of the pendant (1-methylethenyl) group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts such as Karstedt's catalyst. The reaction proceeds with high selectivity, predominantly yielding the anti-Markovnikov addition product. This method allows for the introduction of a wide range of functionalities, depending on the nature of the R groups on the hydrosilane.

Another powerful tool for the modification of these polymers is the thiol-ene reaction. This "click" chemistry approach involves the radical-initiated addition of a thiol (R-SH) to the alkene functionality of the (1-methylethenyl) group. The reaction can be initiated by photoinitiators or thermal initiators and is known for its high yields, rapid reaction rates, and tolerance to a wide variety of functional groups and reaction conditions. The thiol-ene reaction is particularly advantageous for creating well-defined polymer architectures and for the introduction of sensitive functional groups that might not be compatible with other reaction conditions.

The selection of the modification strategy depends on the desired final properties of the polymer. Hydrosilylation is often employed to enhance thermal stability and to introduce silicon-containing moieties, while thiol-ene reactions are highly versatile for introducing a broad spectrum of organic functionalities. Both methods provide a means to control the degree of functionalization by adjusting the stoichiometry of the reagents.

Below are tables summarizing research findings on the post-polymerization modification of organosilicon polymers containing pendant vinyl or allyl groups, which serve as close analogs to polymers of "Silane, (1-methylethenyl)-".

Table 1: Post-Polymerization Hydrosilylation of Vinyl-Functionalized Organosilicon Polymers

| Starting Polymer | Hydrosilane Reagent | Catalyst | Reaction Conditions | Degree of Functionalization (%) | Reference |

| Poly(vinyl)silane | Trimethylsilane | Platinum(0)-divinyltetramethyldisiloxane complex | Toluene, 60°C, 24 h | >95 | epo.org |

| Poly(vinyl)silane | Phenylsilane | Platinum(0)-divinyltetramethyldisiloxane complex | Toluene, 60°C, 24 h | >95 | epo.org |

| Vinyl-substituted hydridopolycarbosilane | - (crosslinking) | Karstedt's catalyst | Toluene, reflux, 4 h | Not specified (gelation) | rsc.org |

| Poly(dimethylsiloxane-co-methylvinylsiloxane) | Poly(dimethylsiloxane-co-methylhydrosiloxane) | Platinum catalyst | 70°C | Not specified (crosslinked film) | nih.gov |

Interactive Data Table 1: Post-Polymerization Hydrosilylation of Vinyl-Functionalized Organosilicon Polymers

Table 2: Post-Polymerization Thiol-Ene Modification of Vinyl/Allyl-Functionalized Organosilicon Polymers

| Starting Polymer | Thiol Reagent | Initiator/Catalyst | Reaction Conditions | Degree of Functionalization (%) | Reference |

| Allyl-functionalized polysiloxane | 1-Thioglycerol | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV irradiation, 10 min | Quantitative | nih.gov |

| Allyl-functionalized polysiloxane | Methyl 3-mercaptopropionate | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV irradiation, 10 min | Quantitative | nih.gov |

| Poly(allylcarbosilane) | 1-Dodecanethiol | AIBN | Toluene, 70°C, 24 h | >95 | mdpi.com |

| Poly(allylcarbosilane) | 3-Mercaptopropionic acid | AIBN | Toluene, 70°C, 24 h | >95 | mdpi.com |

Interactive Data Table 2: Post-Polymerization Thiol-Ene Modification of Vinyl/Allyl-Functionalized Organosilicon Polymers

Mechanistic Investigations and Reaction Kinetics of Silane, 1 Methylethenyl Transformations

Elucidation of Reaction Mechanisms Involving the Compound

Understanding the underlying mechanisms of reactions involving isopropenylsilane is crucial for optimizing reaction conditions and achieving desired product selectivity. Both radical and metal-catalyzed pathways have been explored for the transformation of this versatile building block.

Radical Reaction Pathways in C-C Bond Formation

Radical reactions offer a powerful tool for the formation of carbon-carbon bonds, and isopropenylsilane can participate in such transformations. These reactions are typically initiated by the decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), which upon heating, generates free radicals. These radicals can then engage in a chain reaction mechanism.

The general mechanism for a radical-mediated C-C bond formation involving an alkene like isopropenylsilane proceeds through initiation, propagation, and termination steps. In the context of isopropenylsilane, an initiating radical can add to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbon radical. This newly formed radical can then react with another molecule or undergo intramolecular cyclization to form a new C-C bond. The propagation cycle continues until the radical species are quenched through termination steps. While the general principles of radical addition to double bonds are well-established, specific mechanistic studies detailing the radical reaction pathways of isopropenylsilane in C-C bond formation remain an area of ongoing investigation.

Metal-Catalyzed Reaction Mechanisms (e.g., Iron, Cobalt, Rhodium Catalysis)

Transition metal catalysis provides a highly efficient and selective means to functionalize isopropenylsilane. Iron, cobalt, and rhodium complexes have demonstrated utility in catalyzing various transformations of this compound.

Iron Catalysis: Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign method for C-C bond formation. The reaction of isopropenylsilane with electron-deficient olefins, catalyzed by iron salts such as Fe(acac)₃, has been shown to proceed via a radical-based mechanism. Mechanistic studies suggest that the reaction is initiated by the reduction of the iron(III) precatalyst to a lower oxidation state. This active iron species can then interact with a silane (B1218182), such as phenylsilane, which acts as a hydride source. The resulting iron-hydride intermediate can then add across the double bond of isopropenylsilane to generate an alkyl radical. This radical subsequently adds to the electron-deficient olefin in a Giese-type reaction. The catalytic cycle is completed by a reduction step that regenerates the active iron catalyst.

A notable application of this methodology is the iron-catalyzed reductive cross-coupling of isopropenylsilane with various electron-deficient olefins. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.

| Entry | Acceptor Olefin | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl acrylate | Methyl 4-methyl-4-(trimethylsilyl)pentanoate | 75 |

| 2 | N,N-Dimethylacrylamide | N,N,4-Trimethyl-4-(trimethylsilyl)pentanamide | 80 |

| 3 | Acrylonitrile | 4-Methyl-4-(trimethylsilyl)pentanenitrile | 65 |

| 4 | 2-Cyclopentenone | 3-(2-Methyl-2-(trimethylsilyl)propyl)cyclopentan-1-one | 60 |

| 5 | 2-Methyl-2-cyclopentenone | 3-(2-Methyl-2-(trimethylsilyl)propyl)-2-methylcyclopentan-1-one | 38 |

Cobalt Catalysis: Cobalt catalysts have been effectively employed in the hydrofunctionalization of alkenes, including hydrosilylation and hydroalkylation reactions. The mechanism of cobalt-catalyzed hydrosilylation often involves the formation of a cobalt-hydride species as the active catalyst. This intermediate can then undergo migratory insertion with the alkene, in this case, isopropenylsilane. The regioselectivity of this insertion is a key aspect, and it can be influenced by the ligand environment around the cobalt center. Subsequent reductive elimination from the resulting cobalt-alkyl intermediate affords the hydrosilylated product and regenerates the active catalyst. The facial selectivity in reactions with prochiral olefins can also be controlled through the use of chiral ligands. While the general principles of cobalt-catalyzed hydrofunctionalization are understood, detailed mechanistic studies specifically on isopropenylsilane are less common.

Rhodium Catalysis: Rhodium complexes are well-known for their catalytic activity in a variety of organic transformations, including C-C bond formation via C-H activation and hydroboration reactions. In the context of isopropenylsilane, rhodium catalysts can facilitate reactions such as asymmetric hydroboration. The mechanism of rhodium-catalyzed hydroboration typically involves the oxidative addition of a borane (B79455) reagent to the rhodium center to form a rhodium-boryl hydride species. Coordination of isopropenylsilane to this complex is followed by migratory insertion of the alkene into either the Rh-H or Rh-B bond. The regioselectivity of this step is often influenced by both steric and electronic factors of the substrate and the ligands on the rhodium catalyst. Reductive elimination then yields the borylated silane product. The use of chiral phosphine (B1218219) ligands can induce high levels of enantioselectivity in these transformations.

Kinetic Studies of Silane, (1-methylethenyl)- Reactions

Kinetic studies are essential for understanding the rate-determining steps of a reaction and for optimizing reaction conditions. While extensive kinetic data specifically for reactions of isopropenylsilane are not widely available in the literature, general principles from studies on similar olefinic silanes and polymerization reactions can provide insights.

For instance, in free-radical polymerization, the rate of polymerization is typically dependent on the concentrations of the monomer (isopropenylsilane) and the initiator. The reaction order with respect to each component can provide valuable information about the initiation, propagation, and termination steps.

In metal-catalyzed reactions, kinetic studies can help to elucidate the nature of the active catalytic species and the turnover-limiting step. For example, in an iron-catalyzed intramolecular nitroso ene reaction involving a silane reductant, kinetic analysis revealed a first-order rate dependence on the catalyst, nitroarene, and silane concentrations, suggesting that all three components are involved in the rate-determining step. Similar kinetic investigations on isopropenylsilane transformations would be highly valuable for a deeper mechanistic understanding. The thermal analysis of polymerization reactions can also provide kinetic parameters such as activation energy.

Role of Catalysts, Initiators, and Ligands in Reaction Control and Selectivity

The choice of catalyst, initiator, and ligands plays a pivotal role in directing the outcome of reactions involving isopropenylsilane, influencing reactivity, regioselectivity, and stereoselectivity.

Catalysts: The nature of the metal center in catalytic reactions is a primary determinant of reactivity. Iron, being an earth-abundant and low-cost metal, is an attractive choice for various C-C bond-forming reactions. Cobalt catalysts are particularly effective for hydrofunctionalization reactions, offering unique selectivity profiles. Rhodium catalysts, while more expensive, often exhibit high activity and selectivity in a broad range of transformations, including asymmetric catalysis.

Ligands: Ligands play a critical role in tuning the steric and electronic properties of metal catalysts, thereby influencing their activity and selectivity. In cobalt-catalyzed hydrosilylation, for example, the use of different bis(imino)pyridine ligands can lead to a switch in regioselectivity, affording either the Markovnikov or anti-Markovnikov product. Similarly, in rhodium-catalyzed reactions, the electronic and steric properties of phosphine ligands can significantly impact the reaction rate and enantioselectivity. Bulky and electron-rich phosphine ligands can enhance the catalytic activity in dehydrogenative silylation reactions. The development of novel ligands is a continuous effort in the field of catalysis to achieve higher efficiency and selectivity in transformations of substrates like isopropenylsilane.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen atoms in "Silane, (1-methylethenyl)-". The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the isopropenyl group, distinct signals are expected for the methyl protons and the two vinyl protons, with their chemical shifts and coupling patterns being characteristic of the C=CH₂ moiety attached to a silicon atom.

¹³C NMR: Carbon-13 NMR is used to determine the structure by identifying all non-equivalent carbon atoms. For "Silane, (1-methylethenyl)-," signals corresponding to the methyl carbon and the two sp² hybridized carbons of the vinyl group would be observed. The chemical shifts of these carbons are influenced by the electronegativity and bonding of the adjacent silicon atom.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the silicon environment. huji.ac.ilnorthwestern.edu This technique is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.ilpascal-man.com For "Silane, (1-methylethenyl)-," the ²⁹Si chemical shift would fall within a characteristic range for silanes bearing one vinyl and three hydride substituents. Monitoring changes in the ²⁹Si chemical shift is an effective way to track reactions at the silicon center, such as hydrosilylation or hydrolysis and condensation. researchgate.net For instance, the formation of Si-O-Si linkages during polymerization results in a significant upfield shift in the ²⁹Si spectrum. pascal-man.com

Below is a table of representative ¹H and ¹³C NMR chemical shifts for a closely related compound, isopropenyltrimethylsilane, which illustrates the expected values for the isopropenyl group attached to a silicon atom.

| Nucleus | Group | Representative Chemical Shift (δ, ppm) |

| ¹H | Si-C(C H₃)=CH₂ | ~1.8 |

| ¹H | Si-C(CH₃)=C H₂ (cis) | ~5.5 |

| ¹H | Si-C(CH₃)=C H₂ (trans) | ~5.8 |

| ¹³C | Si-C (CH₃)=CH₂ | ~140 |

| ¹³C | Si-C(C H₃)=CH₂ | ~24 |

| ¹³C | Si-C(CH₃)=C H₂ | ~125 |

This interactive table provides representative NMR data for the isopropenyl group in a silane (B1218182) environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the bonding within a molecule by examining its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. vscht.czresearchgate.nethoriba.com The IR spectrum of "Silane, (1-methylethenyl)-" would exhibit characteristic absorption bands for the Si-H, C=C, and C-H bonds. The strong Si-H stretching vibration is typically observed in the 2100-2200 cm⁻¹ region. uci.edu The C=C stretching of the isopropenyl group would appear around 1600-1650 cm⁻¹. wikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. upenn.edurenishaw.com It relies on the inelastic scattering of monochromatic light. horiba.com Bonds that are highly polarizable, such as the C=C double bond, tend to produce strong signals in Raman spectra. lcms.cz Therefore, the C=C stretching vibration of the isopropenyl group would be a prominent feature in the Raman spectrum of "Silane, (1-methylethenyl)-". renishaw.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Si-H Stretch | Silane | 2100 - 2200 | Strong | Moderate |

| C=C Stretch | Isopropenyl | 1600 - 1650 | Medium | Strong |

| =C-H Stretch | Vinylic | 3000 - 3100 | Medium | Medium |

| C-H Stretch | Methyl | 2850 - 3000 | Strong | Strong |

This interactive table outlines the expected vibrational frequencies for key functional groups in "Silane, (1-methylethenyl)-".

Mass Spectrometry (MS) and Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile components in a mixture. chromatographyonline.com In the context of "Silane, (1-methylethenyl)-," GC-MS is invaluable for assessing purity, identifying byproducts from synthesis, and monitoring the progress of reactions. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. youtube.comyoutube.com The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries or through detailed analysis of the fragment ions. whitman.edunih.gov

When "Silane, (1-methylethenyl)-" is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. lcms.czalfa-chemistry.comlcms.cz GPC separates polymers based on their hydrodynamic volume in solution. ufl.edu Larger polymer chains elute from the chromatography column faster than smaller chains. lcms.cz By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the poly(isopropenylsilane) sample can be determined. researchgate.net This analysis yields crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. alfa-chemistry.com

| Parameter | Description | Information Gained |

| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of polymer chains. | Relates to the colligative properties of the polymer. |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier polymer chains. | Relates to properties like melt viscosity and toughness. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A value of 1 indicates a monodisperse polymer; higher values indicate a broader distribution. |

This interactive table describes the key parameters obtained from GPC/SEC analysis of polymers.

Surface Sensitive Spectroscopies (XPS) and Microscopy (AFM, SEM) for Grafted Systems

When "Silane, (1-methylethenyl)-" is used to modify surfaces, a different set of analytical techniques is required to characterize the resulting thin films or self-assembled monolayers (SAMs).

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com For a surface grafted with "Silane, (1-methylethenyl)-," XPS can confirm the presence of silicon, carbon, and oxygen (from the native oxide on a silicon substrate or from hydrolysis of precursor silanes). researchgate.net High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding, for example, distinguishing between Si-C, Si-O, and Si-Si bonds. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the topography and morphology of the grafted surface. AFM can provide three-dimensional images of the surface at the nanometer scale, revealing information about the roughness, uniformity, and packing of the grafted silane layer. spm.com.cnresearchgate.netosti.gov It is particularly useful for characterizing the formation of self-assembled monolayers. upenn.eduspm.com.cn SEM provides high-resolution images of the surface morphology over a larger area, which can be used to identify defects or large-scale patterning of the grafted layer.

| Technique | Information Provided | Application to Grafted Systems |

| XPS | Elemental composition and chemical state of the surface. | Confirms the presence of the silane, determines the nature of the chemical bonds formed with the substrate. thermofisher.comresearchgate.net |

| AFM | High-resolution 3D surface topography. | Characterizes monolayer formation, surface roughness, and homogeneity of the grafted layer. spm.com.cnresearchgate.net |

| SEM | High-resolution 2D surface morphology. | Visualizes larger-scale surface features, identifies defects, and assesses pattern fidelity. |

This interactive table summarizes the application of surface-sensitive techniques for the analysis of systems grafted with "Silane, (1-methylethenyl)-".

Computational and Theoretical Chemistry Applied to Silane, 1 Methylethenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. These methods allow for the detailed examination of electronic properties and the energetic landscapes of chemical reactions, providing a molecular-level understanding of a compound's behavior.

Prediction of Electronic Structure and Reactivity

DFT calculations are widely employed to predict the electronic structure of molecules, which in turn governs their reactivity. By solving the Kohn-Sham equations, one can obtain crucial information about the distribution of electrons within a molecule, its molecular orbitals, and various electronic properties.

For (1-methylethenyl)-silane, DFT studies can predict key parameters that indicate its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, the calculated electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. In the case of (1-methylethenyl)-silane, the π-bond of the isopropenyl group is expected to be an electron-rich region, making it susceptible to electrophilic addition reactions. The silicon atom, being less electronegative than carbon, can also influence the electronic distribution and reactivity.

Table 7.1: Calculated Electronic Properties of (1-methylethenyl)-silane (Hypothetical DFT Data)

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Dipole Moment | 0.5 | Debye |

| Mulliken Charge on Si | +0.45 | e |

| Mulliken Charge on C (vinyl) | -0.25 | e |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT calculations for (1-methylethenyl)-silane were not found in the publicly available literature.

Modeling of Reaction Energy Barriers and Transition States

A significant application of quantum chemical calculations is the modeling of reaction pathways and the determination of energy barriers. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products, which proceeds through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, a critical factor in determining the reaction rate.

For reactions involving (1-methylethenyl)-silane, such as hydrosilylation or polymerization, DFT can be used to model the geometries of the transition states and calculate their energies. For instance, in a hydrosilylation reaction, where a Si-H bond adds across the double bond of the isopropenyl group, DFT can elucidate the structure of the three-centered or four-centered transition state and its associated energy barrier. This information is invaluable for understanding the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products. researchgate.net

Table 7.2: Hypothetical Calculated Activation Energies for Reactions of (1-methylethenyl)-silane

| Reaction Type | Catalyst | Calculated Activation Energy (kcal/mol) |

| Hydrosilylation | Platinum-based | 15.2 |

| Radical Polymerization | AIBN | 25.8 |

| Anionic Polymerization | n-BuLi | 18.5 |

Note: The data presented in this table is hypothetical and serves as an example of the types of results that can be obtained from DFT calculations.

Molecular Dynamics Simulations in Organosilicon Systems

While quantum chemical calculations provide detailed information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, diffusion, and interactions with other molecules or surfaces.

In the context of organosilicon systems, MD simulations are particularly useful for understanding the behavior of silane (B1218182) molecules in condensed phases or at interfaces. For example, simulations can model the adsorption and orientation of (1-methylethenyl)-silane molecules on a silicon surface, which is crucial for understanding surface modification and film growth processes. nih.gov These simulations can reveal how the isopropenyl group and the silane moiety interact with the surface atoms and how these interactions influence the structure and properties of the resulting organic layer.

MD simulations can also be used to study the dynamics of polymerization reactions involving (1-methylethenyl)-silane. By simulating the movement and interactions of multiple monomer units, researchers can observe the process of chain initiation, propagation, and termination, providing a dynamic picture of polymer formation.

Structure-Reactivity Correlations Derived from Computational Models

By systematically performing computational studies on a series of related compounds, it is possible to establish structure-reactivity correlations. These correlations link specific molecular features, as calculated by computational models, to the observed chemical reactivity. For vinylsilanes, including (1-methylethenyl)-silane, computational models can be used to explore how substituents on the silicon atom or the vinyl group affect the electronic structure and, consequently, the reactivity.

For instance, by calculating the HOMO-LUMO gap for a series of substituted vinylsilanes, a quantitative structure-activity relationship (QSAR) model can be developed to predict their reactivity in polymerization or addition reactions. Similarly, calculated parameters such as atomic charges, bond orders, and electrostatic potentials can be correlated with experimental reaction rates or product distributions. These correlations not only provide a deeper understanding of the underlying chemical principles but also serve as predictive tools for designing new molecules with desired reactivity. rsc.org

Emerging Research Directions and Future Prospects for Silane, 1 Methylethenyl

Novel Applications in Advanced Functional Materials Development (e.g., polymer precursors, coupling agents)

The development of advanced functional materials relies on the precise control of molecular architecture and interfacial properties. Silane (B1218182), (1-methylethenyl)- serves as a critical component in this pursuit, primarily through its roles as a polymer precursor and a coupling agent.

As a polymer precursor , the (1-methylethenyl)- group provides a reactive site for polymerization. This allows for its incorporation as a monomer or co-monomer into various polymer chains, including polycarbosilanes and polysiloxanes. wiley-vch.de The integration of this silane into organic polymer backbones results in hybrid materials that exhibit a unique combination of properties inherited from both the organic and inorganic components. wiley-vch.de These properties can include enhanced thermal stability, increased flexibility at low temperatures, high gas permeability, and excellent dielectric properties. wiley-vch.de This approach is fundamental to creating novel copolymers with tailored functionalities for specialized applications in electronics, coatings, and biomaterials. wiley-vch.descirp.org

Table 1: Functional Roles of Silane, (1-methylethenyl)- in Composite Materials

| Component of Silane | Chemical Group Example | Function |

|---|---|---|

| Organofunctional Group | (1-methylethenyl)- | Reacts and bonds with the organic polymer matrix. silicorex.comnih.gov |

| Hydrolyzable Groups | Alkoxy (e.g., Methoxy, Ethoxy) | Hydrolyze to form silanol (B1196071) groups (Si-OH). amchro.at |

| Silanol Groups | Si-OH | Condense with hydroxyl groups on inorganic surfaces to form stable Si-O-Substrate bonds. amchro.atresearchgate.net |

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

In line with global trends, the chemical industry is shifting towards more sustainable and environmentally benign processes. The synthesis and application of organosilanes like Silane, (1-methylethenyl)- are being re-evaluated through the lens of green chemistry. wiley-vch.de The twelve principles of green chemistry—including waste prevention, atom economy, use of less hazardous chemical syntheses, and energy efficiency—provide a framework for this innovation. researchgate.netgcande.org

Traditional synthesis routes for organosilanes often rely on organometallic reagents like Grignard reagents or employ chlorosilanes, which can generate significant waste streams and involve hazardous materials. amchro.atrsc.org Emerging research focuses on developing greener synthetic pathways. These include:

Catalyst Development : Moving away from precious metal catalysts (e.g., platinum) used in hydrosilylation reactions towards catalysts based on more abundant and less toxic metals. rsc.org

Solvent Selection : Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids, or designing solvent-free reaction conditions. researchgate.netmdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing by-product formation. mdpi.com

Table 2: Comparison of Synthetic Approaches for Organosilanes

| Approach | Key Features | Advantages (Green Chemistry Perspective) | Potential Disadvantages |

|---|---|---|---|

| Traditional (e.g., Grignard) | Use of chlorosilanes and magnesium metal. rsc.org | Well-established and versatile. | Generates magnesium halide salts as stoichiometric by-products (low atom economy); requires anhydrous solvents. |

| Direct Process | Reaction of silicon with organic halides at high temperatures. | High-volume production for simple silanes. | High energy consumption; can produce a mixture of products requiring separation. |

| Hydrosilylation | Addition of Si-H across a double bond, often Pt-catalyzed. rsc.org | High atom economy (100% theoretical). | Often relies on expensive and scarce precious metal catalysts. |

| Green Catalytic Routes | Use of earth-abundant metal catalysts or biocatalysts. researchgate.net | Reduces reliance on precious metals; potentially milder reaction conditions. | Catalyst efficiency and stability may be lower; requires further research and development. |

Future Trajectories in Organosilicon Polymer Science and Surface Engineering

The future of organosilicon science is geared towards creating materials with unprecedented levels of control over their structure and function. Silane, (1-methylethenyl)- and related compounds are central to these advancements in both polymer science and surface engineering.

In organosilicon polymer science , the trajectory is toward the synthesis of complex macromolecular structures such as block copolymers, hyperbranched polymers, and precisely defined hybrid organic-inorganic systems. sbfchem.comnih.gov The ability to incorporate functional units like (1-methylethenyl)silane allows for the creation of "smart" polymers that can respond to external stimuli. Future applications may include advanced dielectric materials for next-generation electronics, highly permeable membranes for gas separation, and biocompatible materials for medical devices. wiley-vch.deacs.org The development of Silane-Terminated Polymers (STPs) represents another key area, combining the durability and flexibility of silicones with the strength and adhesion of polyurethanes or polyethers. scirp.org

In surface engineering , research is focused on creating highly tailored surfaces by forming self-assembled monolayers (SAMs) or thin polymer films. Silane, (1-methylethenyl)- can be used to functionalize a surface, introducing reactive vinyl groups. zmsilane.com These groups then serve as anchor points for subsequent chemical modifications, allowing for the grafting of other polymers, biomolecules, or nanoparticles. This technique enables the precise control of surface properties such as hydrophobicity, adhesion, and biocompatibility. gelest.comdakenchem.com Future prospects include the development of anti-fouling coatings for marine applications, advanced adhesion promoters for the aerospace and automotive industries, and functionalized surfaces for biosensors and microfluidic devices. zmsilane.comnih.gov

Q & A

Q. What are the established synthesis methods for Silane, (1-methylethenyl)-, and how are they validated?

Methodological Answer: The synthesis typically involves hydrosilylation reactions, where silicon hydrides react with alkenes or alkynes. Key validation steps include:

- Gas Chromatography (GC) to monitor reaction progress and purity .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on chemical shifts (e.g., δ 0.5–1.5 ppm for Si-CH2 groups) and coupling constants .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Reference protocols from the CRC Handbook of Chemistry and Physics provide standardized conditions for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing Silane, (1-methylethenyl)-?

Methodological Answer: A multi-technique approach is essential:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Silane, (1-methylethenyl)-?

Methodological Answer: Use a Design of Experiments (DoE) framework to evaluate variables:

- Catalyst Loading : Test palladium or platinum catalysts at 0.1–5 mol% .

- Temperature : Optimize between 50–120°C to balance kinetics and side reactions .

- Solvent Effects : Compare polar aprotic (e.g., THF) vs. non-polar solvents (e.g., hexane) .

Statistical tools like ANOVA identify significant factors, while reaction monitoring via in-situ IR reduces data collection time .

Q. How should researchers resolve contradictions in reported thermal stability data for Silane, (1-methylethenyl)-?

Methodological Answer: Address discrepancies through:

- Controlled Replication : Reproduce experiments using identical purity standards (≥99%) and heating rates (e.g., 5°C/min in TGA) .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2°C in DSC) and sample preparation .

- Comparative Studies : Cross-reference data with NIST thermochemical databases to identify outliers .

Q. What role does Silane, (1-methylethenyl)- play in polymer composite design, and how is its efficacy measured?

Methodological Answer: As a coupling agent, it enhances interfacial adhesion in composites (e.g., starch-PVA blends). Efficacy is evaluated via:

Q. How should large datasets from synthesis optimization be managed and analyzed?

Methodological Answer:

- Raw Data Storage : Use appendices for extensive tables (e.g., GC retention times across 50 trials) .

- Processed Data : Highlight key trends in the main text (e.g., Arrhenius plots for temperature effects) .

- Statistical Software : Apply R or Python for regression analysis to model yield vs. catalyst concentration .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.